molecular formula C11H9BrS B1273725 2-[4-(Bromomethyl)phenyl]thiophene CAS No. 81443-46-1

2-[4-(Bromomethyl)phenyl]thiophene

Cat. No. B1273725
CAS RN: 81443-46-1
M. Wt: 253.16 g/mol
InChI Key: ZHUUJVAVOVMLCK-UHFFFAOYSA-N
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Description

The compound "2-[4-(Bromomethyl)phenyl]thiophene" is a thiophene derivative, which is part of a class of sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. For example, a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized using the Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . Similarly, the synthesis of "2-[4-(Bromomethyl)phenyl]thiophene" would likely involve a halogenated thiophene and a bromomethylphenyl compound in a coupling reaction.

Molecular Structure Analysis

Thiophene derivatives often have their molecular structures confirmed by techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. The crystal structure provides insight into the molecular geometry and electronic configuration, which are crucial for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, particularly electrophilic aromatic substitutions due to the electron-rich nature of the thiophene ring. The presence of a bromomethyl group in "2-[4-(Bromomethyl)phenyl]thiophene" suggests that it could be used as a building block for further functionalization through palladium-catalyzed cross-coupling reactions, as demonstrated by the synthesis of unsymmetrically 1,2-disubstituted benzenes using o-bromophenylzinc compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-releasing groups can affect the compound's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are important for the compound's reactivity and potential applications in electronic devices. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and compare them with experimental data .

Scientific Research Applications

Synthesis and Characterization

Thiophene-containing compounds, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, have been synthesized and characterized for their potential in various applications. The synthesis involves bromination and coupling reactions, yielding compounds with significant antibacterial and antifungal activities, as highlighted by Mabkhot et al. (2017) (Mabkhot et al., 2017).

Tuning Optical Properties

Li et al. (2002) demonstrated that the postfunctionalization of polythiophenes, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, can tune optical properties, enhancing solid-state emission. This has implications for the development of materials with specific optical characteristics (Li et al., 2002).

Nonlinear Optical Limiting

Thiophene dyes, including those derived from 2-[4-(Bromomethyl)phenyl]thiophene, have been studied for their nonlinear optical limiting behavior, making them suitable for optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018) (Anandan et al., 2018).

Photophysical and Electrochemical Properties

Coluccini et al. (2011) explored thiophene-based 2-arylpyridines for their photophysical and electrochemical properties, indicating their potential use in dye-sensitized solar cells and other optoelectronic applications (Coluccini et al., 2011).

Surface Functionalization of Nanocrystals

Querner et al. (2006) investigated the use of thiophene derivatives for the surface functionalization of semiconductor and metal nanoparticles. This research opens avenues for the use of thiophene compounds in advanced materials science (Querner et al., 2006).

Electrochromic Properties

The electrochromic behavior of polythiophenes, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, has been studied for potential applications in devices that change color under electrical stimulation (Osken et al., 2011) (Osken et al., 2011).

Organic Field-Effect Transistors

Sathyapalan et al. (2008) synthesized thiophene derivatives for use as dielectric materials in organic thin film transistors, demonstrating the versatility of thiophene compounds in electronics (Sathyapalan et al., 2008).

Safety And Hazards

2-[4-(Bromomethyl)phenyl]thiophene is a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUUJVAVOVMLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383600
Record name 2-[4-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Bromomethyl)phenyl]thiophene

CAS RN

81443-46-1
Record name 2-[4-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Touaibia, MA Desjardins, A Provençal, D Audet… - …, 2004 - thieme-connect.com
A series of 4-alkyl-1-bromosulfanylbenzenes having S-methyl 2, St-butyl 3, S-trityl 4, S-benzyl 5, and S-silylethoxymethyl 6 substituents were prepared and evaluated for their ability to …
Number of citations: 11 www.thieme-connect.com

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